molecular formula C8H14O4 B1581565 Peroxide, bis(2-methyl-1-oxopropyl) CAS No. 3437-84-1

Peroxide, bis(2-methyl-1-oxopropyl)

Cat. No.: B1581565
CAS No.: 3437-84-1
M. Wt: 174.19 g/mol
InChI Key: RPBWMJBZQXCSFW-UHFFFAOYSA-N
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Description

Peroxide, bis(2-methyl-1-oxopropyl) is a peroxide compound commonly used as a reagent in organic chemistry. It is a colorless liquid with a pungent odor and is highly reactive. This compound is utilized in various applications, including drug development, environmental research, and industrial manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peroxide, bis(2-methyl-1-oxopropyl) can be synthesized through several methods. One common approach involves the reaction of diisopropyl peroxide with anhydrides under controlled conditions. The reaction typically requires a catalyst and is conducted at specific temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of diisopropylperoxyanhydride often involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Peroxide, bis(2-methyl-1-oxopropyl) undergoes several types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in various organic reactions.

    Reduction: Under specific conditions, it can be reduced to form different products.

    Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with diisopropylperoxyanhydride include acids, bases, and other organic compounds. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving diisopropylperoxyanhydride depend on the specific reaction conditions and reagents used. These products can range from simple organic compounds to more complex molecules used in various industrial applications .

Scientific Research Applications

Peroxide, bis(2-methyl-1-oxopropyl) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: It is employed in the study of biological processes and the development of new biochemical assays.

    Medicine: It plays a role in drug development and the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of diisopropylperoxyanhydride involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, facilitating various chemical reactions. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to diisopropylperoxyanhydride include:

  • Diisopropyl percarbonate
  • Diisopropyl peroxydicarbonate
  • Diisopropyl peroxydicarbonate

Uniqueness

Peroxide, bis(2-methyl-1-oxopropyl) is unique due to its specific reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and the range of reactions it can undergo. This makes it a valuable reagent in both research and industrial settings .

Properties

IUPAC Name

2-methylpropanoyl 2-methylpropaneperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5(2)7(9)11-12-8(10)6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBWMJBZQXCSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Record name DIISOBUTYRYL PEROXIDE
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DSSTOX Substance ID

DTXSID0063024
Record name Peroxide, bis(2-methyl-1-oxopropyl)
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

This liquid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently.
Record name DIISOBUTYRYL PEROXIDE
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CAS No.

3437-84-1
Record name DIISOBUTYRYL PEROXIDE
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Record name Bis(2-methyl-1-oxopropyl) peroxide
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Record name Peroxide, bis(2-methyl-1-oxopropyl)
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Record name Peroxide, bis(2-methyl-1-oxopropyl)
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Record name Peroxide, bis(2-methyl-1-oxopropyl)
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Record name Bisisobutyryl peroxide
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Record name PEROXIDE, BIS(2-METHYL-1-OXOPROPYL)
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Synthesis routes and methods I

Procedure details

In Example A, the procedure of WO 01/32613 was repeated. First, a solution of Na2O2 was prepared by combining 108.3 g of demineralized water, 18.5 g of NaOH-33 solution, and 3.7 g of the aqueous H2O2. A second reactor was charged with 33.3 g of demineralized water, 27.7 g of the PVA solution, and 16.3 g of isobutanoyl chloride while controlling the temperature between 5–10° C. Next, the Na2O2 solution was dosed while the system was homogenized. No diisobutanoyl peroxide was obtained and only an aqueous phase formed.
[Compound]
Name
NaOH-33
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.3 g
Type
reactant
Reaction Step Four
Name
Quantity
33.3 g
Type
solvent
Reaction Step Four
Name
Quantity
108.3 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A round-bottom flask is charged with 50 ml of CFC-113 and 2.0 g of sodium percarbonate (13 mmoles or 19 mmoles of H2O2 equivalent). After chilling the contents of the flask to 0° C., 2.60 ml of isobutyryl chloride (25 mmoles) is added and the resulting slurry is stirred magnetically for 223 minutes. The reaction mixture is filtered through a pad of Drierite® on glass wool, washing through with fresh CFC-113. The filtrate, now measuring 59 ml in volume, is found to be 0.083 M in peroxide, which is a 39% yield based on starting isobutyryl chloride. The peroxide solution is washed three times with ˜60 ml of water. The washed solution is retitrated and found to be 0.050 M in peroxide. The water wash may have removed residual inorganic peroxide missed by the Drierite® filtration, but is more likely that some of the isobutyryl peroxide was destroyed by hydrolysis.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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